(2S)-2-methyl-1-nitrosopiperidine
Description
Routes to the Piperidine (B6355638) Ring System
The piperidine skeleton is a common motif in many natural products and pharmaceuticals. nih.gov Consequently, numerous synthetic routes have been developed for its construction. mdpi.comajchem-a.com These methods can be broadly categorized into the synthesis of precursor amines and the derivatization of existing piperidine analogues.
Precursor Amine Synthesis
The primary precursor for (2S)-2-methyl-1-nitrosopiperidine is 2-methylpiperidine (B94953). evitachem.comsigmaaldrich.com The synthesis of 2-methylpiperidine can be achieved through various methods, including the reduction of corresponding pyridine (B92270) derivatives or through cyclization reactions of linear amino-alcohols. acs.orgchemicalbook.com For instance, 6-amino-hexan-2-ol can be cyclized to form 2-methylpiperidine. chemicalbook.com
Enantioselective synthesis is crucial for obtaining the desired (S)-enantiomer. Asymmetric synthesis of 2-substituted piperidines can be achieved through methods like the nitro-Mannich/reduction cyclization, which allows for stereochemical control. mdpi.com Another approach involves the enzymatic kinetic resolution of racemic mixtures, such as 2-piperidineethanol, to isolate the desired enantiomer which can then be converted to 2-methylpiperidine. nih.gov
Derivatization of Piperidine Analogues
Alternatively, this compound can be prepared from other piperidine derivatives. This often involves the modification of functional groups already present on the piperidine ring. While less common for the direct synthesis of this specific compound, derivatization strategies are widely used in the broader synthesis of substituted piperidines. nih.gov
N-Nitrosation Reactions
The final step in the synthesis is the N-nitrosation of the secondary amine, 2-methylpiperidine. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperidine ring. evitachem.com The conditions of this reaction can significantly influence the yield and purity of the final product.
Nitrosating Agents and Reaction Conditions
A variety of nitrosating agents can be employed for the N-nitrosation of secondary amines. nih.gov The choice of agent and reaction conditions depends on the substrate and the desired outcome. The reactivity of the amine precursor is a key factor, with secondary amines like 2-methylpiperidine being highly reactive towards nitrosation. nih.gov
The rate of nitrosation is influenced by steric effects. For example, the presence of a methyl group at the 2-position of the piperidine ring results in steric hindrance, slowing the reaction rate compared to unsubstituted piperidine. aacrjournals.org
Aqueous-phase nitrosation is a common method for the synthesis of N-nitrosamines. nih.gov This typically involves the reaction of the secondary amine with a source of nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid. evitachem.comgoogle.com The reaction is generally carried out at low temperatures to minimize side reactions. evitachem.com The pH of the reaction medium is a critical parameter; while nitrosation is enhanced in acidic conditions, very low pH can lead to protonation of the amine, reducing its reactivity. nih.gov
Formaldehyde has been shown to enhance the rate of N-nitrosamine formation in aqueous solutions for some secondary amines. nih.gov
While less common for laboratory synthesis, gas-phase nitrosation can also occur. This process is relevant in environmental contexts where volatile amines can react with nitrogen oxides in the atmosphere.
In non-aqueous solvents, various nitrosating agents have been developed. For example, a combination of p-toluenesulfonic acid and sodium nitrite in a non-aqueous solvent provides a mild and effective method for the N-nitrosation of secondary amines. researchgate.net Other reagents like alkyl nitrites and N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) have also been used in organic solvents. acs.org The use of nitromethane (B149229) in the presence of an oxidant and catalyst has also been reported for the N-nitrosation of secondary amines. acs.org
Interactive Data Table: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Methylpiperidine | C₆H₁₃N | 99.17 | 118-119 |
| This compound | C₆H₁₂N₂O | 128.17 | 232.7 |
| Piperidine | C₅H₁₁N | 85.15 | 106 |
| Sodium Nitrite | NaNO₂ | 69.00 | - |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | - |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyl-1-nitrosopiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPVLHFEMWOTGD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020853 | |
| Record name | (2S)-2-Methyl-1-nitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36702-44-0 | |
| Record name | Piperidine, 2-methyl-N-nitroso-, S(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036702440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Methyl-1-nitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Enantioselective Preparation
N-Nitrosation Reactions
Factors Influencing Nitrosation Yield and Selectivity
The N-nitrosation of secondary amines, such as 2-methylpiperidine (B94953), is a well-studied reaction, yet the yield and selectivity are highly dependent on several experimental parameters. The reaction typically involves treating the secondary amine with a nitrosating agent, most commonly generated in situ from sodium nitrite (B80452) and an acid. researchgate.net
Nature of the Nitrosating Agent: Various reagents can achieve N-nitrosation. While nitrous acid (from NaNO₂ and a strong acid) is common, other systems like sodium nitrite with acetic anhydride (B1165640) (NaNO₂–Ac₂O) in dichloromethane (B109758) have been shown to be highly effective, converting secondary amines to their N-nitroso derivatives in high yields at room temperature. researchgate.net Other reported nitrosating agents include tertiary butyl nitrite, which can be used under non-aqueous conditions. researchgate.net The choice of agent can influence reaction kinetics and the formation of byproducts.
Reaction Conditions (pH, Solvent, Temperature): The pH of the reaction medium is critical. Nitrosation of secondary amines is generally favored in acidic conditions (pH 3-4), which facilitate the formation of the active nitrosating species, such as the nitrous acidium ion (H₂O⁺NO) or dinitrogen trioxide (N₂O₃). nih.gov The reaction is often performed in a mixture of solvents like glacial acetic acid and tetrahydrofuran (B95107) (THF). nih.gov Temperature control is also important, as side reactions can occur at elevated temperatures.
Substrate-Related Factors (Basicity and Steric Hindrance): The electronic and steric properties of the amine substrate play a significant role. The basicity of the amine is a key factor; weakly basic secondary amines are more susceptible to nitrosation. nih.gov Strongly basic amines (pKa > 9.5) tend to remain protonated even at low pH, making them less reactive towards the nitrosating agent. nih.gov Furthermore, steric hindrance around the nitrogen atom can significantly affect the reaction rate. For instance, increased steric bulk on the aliphatic chains of secondary amines has been shown to decrease the rate of nitrosation. nih.gov In the case of 2-methylpiperidine, the methyl group at the α-position introduces steric bulk that can influence the approach of the nitrosating agent.
The following table summarizes key factors influencing the nitrosation of secondary amines.
| Factor | Influence on Nitrosation | Research Finding |
| Nitrosating Agent | Determines reactivity and conditions | NaNO₂–Ac₂O provides high yields at room temperature for various secondary amines. researchgate.net |
| pH | Affects the formation of the active nitrosating species | Optimal nitrosation typically occurs in acidic conditions (pH 3-4). nih.gov |
| Amine Basicity | Influences the availability of the unprotonated amine for reaction | Weakly basic amines are more readily nitrosated than strongly basic ones. nih.gov |
| Steric Hindrance | Affects the rate of reaction | Increasing steric interference near the amine nitrogen slows the rate of nitrosation. nih.gov |
Stereoselective and Stereospecific Synthesis of (2S)-2-methyl-1-nitrosopiperidine
Achieving a high enantiomeric purity of this compound is paramount. Since the nitrosation reaction itself does not create the chiral center but rather modifies the existing chiral molecule, the synthesis is stereospecific. The stereochemical outcome is dictated entirely by the chirality of the 2-methylpiperidine precursor. Therefore, obtaining enantiomerically pure (2S)-2-methylpiperidine is the most critical step.
Chiral Resolution Techniques for 2-Methylpiperidine Precursors
Racemic 2-methylpiperidine is commercially available and must be resolved into its individual enantiomers to serve as a precursor for the stereospecific synthesis. Chiral resolution is a common technique to separate enantiomers from a racemic mixture.
Classical Resolution with Chiral Acids: This method involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. A relevant patent describes the resolution of a piperidine (B6355638) intermediate using a chiral resolving agent like (2R, 3R)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid, which forms diastereomeric salts that can be separated. google.com After separation, the desired enantiomer of the amine is recovered by treating the salt with a base.
Kinetic Resolution: Another approach is kinetic resolution, where the two enantiomers of the racemic starting material react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved with high selectivity using a chiral base system. whiterose.ac.uk While this specific example is for a different piperidine derivative, the principle can be applied to resolve 2-methylpiperidine or its derivatives.
Asymmetric Nitrosation Approaches
Direct asymmetric nitrosation of an achiral precursor to selectively produce one enantiomer of a chiral nitrosamine (B1359907) is not a commonly employed strategy for compounds like this compound. The established and more reliable method is to perform a stereospecific nitrosation on an already resolved, enantiomerically pure precursor. The reaction of (S)-(+)-2-methylpiperidine with a nitrosating agent will yield this compound, preserving the stereochemistry at the C2 position. sigmaaldrich.com The focus remains on the synthesis and purification of the chiral starting material rather than on developing a novel asymmetric nitrosation method.
Enantiomeric Purity Assessment in Synthesis
After the synthesis, it is crucial to determine the enantiomeric purity (or enantiomeric excess, ee) of the final product, this compound. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating enantiomers. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govcat-online.com For instance, Kromasil CHI-DMB has been used as a CSP to resolve chiral piperidine-2,6-dione drugs. nih.gov A similar approach could be developed for N-nitroso-2-methylpiperidine.
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers. libretexts.org This method is suitable for analyzing the enantiomeric purity of amino acids after derivatization and could be adapted for nitrosamine analysis. cat-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can be used to determine enantiomeric purity by converting the enantiomers into diastereomers. libretexts.org This can be achieved by:
Using Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a pure chiral reagent to form diastereomers, which have distinct NMR spectra that can be integrated to determine their ratio.
Using Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a chiral solvating agent. The transient diastereomeric complexes that form have slightly different chemical shifts, allowing for the resolution of signals corresponding to each enantiomer. libretexts.org
A comparison of these analytical methods is provided in the table below.
| Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High accuracy, widely applicable, direct separation. | Requires development of a specific method and a suitable chiral column. libretexts.org |
| Chiral GC | Separation of volatile enantiomers on a chiral column. libretexts.org | High resolution for volatile compounds. | The analyte must be volatile or derivatized to be volatile. |
| NMR with CDAs/CSAs | Formation of diastereomeric species with distinct NMR signals. libretexts.org | No separation needed, relatively fast analysis. | May require pure derivatizing agents; signal resolution can be challenging. libretexts.org |
Chemical Reactivity and Transformation Mechanisms
Ground State Reactivity
In its ground state, the reactivity of (2S)-2-methyl-1-nitrosopiperidine is centered around the weakly basic nature of the nitrosamine (B1359907) functionality and the susceptibility of the nitrogen-nitroso (N-NO) bond to cleavage.
Protonation Behavior and Acid-Base Equilibria
N-nitrosamines are generally considered weak bases, with the conjugate acids having a pKa of less than 1. acs.orgnih.gov The protonation of the molecule can occur at two distinct sites: the oxygen atom of the nitroso group or the nitrogen atom of the piperidine (B6355638) ring. This leads to a complex equilibrium between the O-protonated and N-protonated forms.
Quantum chemical studies on the closely related N-nitrosopiperidine reveal that the site of protonation is not intrinsic to the molecule alone but is critically dependent on the surrounding chemical environment. nih.govacs.org
O-Protonation: In the presence of a protic solvent, such as water, protonation preferentially occurs at the oxygen atom of the nitroso group. This leads to the formation of an O-protonated hydroxydiazenium ion (R₂N-NOH⁺). This species is generally the most energetically favorable in aqueous acidic solutions. nih.govacs.org
N-Protonation: Conversely, in aprotic solvents, the proton tends to bond with the nitrogen atom of the piperidine ring. nih.govacs.org This N-protonated species has been proposed to be a key intermediate in acid-catalyzed denitrosation reactions, although it has not been directly observed experimentally. nih.gov
The equilibrium between these two protonated forms is a crucial determinant of the subsequent reaction pathways the molecule will undergo.
The polarity and protic nature of the solvent directly influence which atom is protonated. As established, protic solvents favor O-protonation, while aprotic solvents favor N-protonation for N-nitrosopiperidine. nih.govacs.org This difference is critical because the subsequent reactivity of the protonated species differs. For instance, the N-protonated form is considered the precursor to protolytic denitrosation. nih.gov
The pH of the solution is the driving factor for protonation. Acidic conditions are necessary to provide the protons for the equilibria to occur, and the rate of acid-catalyzed reactions, such as denitrosation, is dependent on the acid concentration. rsc.orgrsc.org However, the relationship is not always linear; very low pH can decrease the rate of some reactions, such as nitrosation of the parent amine, by fully protonating the amine and rendering it unreactive to nitrosating agents. nih.gov The stability of nitrosamines is significantly lower in acidic solutions compared to neutral or alkaline conditions due to these acid-catalyzed degradation pathways. nih.gov Furthermore, the effectiveness of nucleophiles in accelerating denitrosation can also be solvent-dependent; for example, nucleophilic catalysis by halides is effective in aqueous solutions but may not be observed in solvents like ethanol. rsc.org
Denitrosation Pathways
Denitrosation, the cleavage of the N-NO bond to release the parent amine and a nitroso species, is a primary transformation pathway for this compound. This reaction can be initiated by protons or accelerated by various nucleophiles.
In the absence of strong nucleophiles, denitrosation can occur through an acid-catalyzed mechanism, often referred to as protolytic denitrosation. nih.govacs.org The process is believed to proceed through a rate-determining proton transfer to the nitrosamine. rsc.org A plausible mechanism involves the formation of the N-protonated species, which then undergoes cleavage of the N-N bond to yield the secondary amine and the nitrosonium ion (NO⁺). nih.gov
Kinetic studies on similar nitrosamines in ethanolic hydrogen chloride solutions show a reaction rate that is first-order with respect to both the nitrosamine and the acid concentration, supporting the role of a rate-determining protonation step. rsc.org
The rate of denitrosation can be significantly enhanced by the presence of nucleophiles. nih.gov This acceleration occurs because the nucleophile attacks the protonated nitrosamine intermediate, facilitating the cleavage of the N-NO bond in a process sometimes called transnitrosation.
Halides: Nucleophiles such as bromide (Br⁻) and chloride (Cl⁻) ions can accelerate denitrosation. nih.gov The mechanism involves the attack of the halide on the protonated nitrosamine. The efficiency of this catalysis can depend on the solvent; for example, the denitrosation of N-methyl-N-nitrosoaniline shows nucleophilic catalysis by bromide in aqueous solutions, but not in pure ethanol, suggesting that solvation of the halide ion plays a key role. rsc.org
Thiols: Thiols are effective catalysts for denitrosation under mild acidic conditions. A proposed mechanism involves the protonation of the nitrosamine, followed by a nucleophilic attack from the thiol (such as ethanethiol). bohrium.com This forms a thionitrite intermediate (RS-NO) and regenerates the parent amine. The thionitrite can then decompose to products like disulfides and nitric oxide. bohrium.com This pathway is particularly relevant for aryl-N-nitrosamines and demonstrates the high reactivity of thiols as denitrosating agents.
Below is a table summarizing the conditions for nucleophile-accelerated denitrosation of model nitrosamines, illustrating the principles applicable to this compound.
| N-Nitrosamine Example | Nucleophile | Acid/Solvent System | Outcome |
| N-methyl-N-nitrosoaniline | Thiourea | Aqueous Acid | Accelerated Denitrosation |
| N-benzyl-N-nitrosoaniline | Ethanethiol | p-Toluenesulfonic acid / DCM | High yield of parent amine |
| N-methyl-N-nitrosoaniline | Bromide Ion | Aqueous Acetic Acid | Accelerated Denitrosation |
| N-methyl-N-nitrosoaniline | Bromide Ion | Ethanolic HCl | No Catalysis Observed |
Reactions with Electrophiles
The lone pair of electrons on the oxygen atom of the nitroso group in this compound allows for nucleophilic attack on various electrophiles. This reactivity is a key aspect of its chemical transformations.
Alkylation at Oxygen (Formation of Alkoxydiazenium Salts)
A notable electrophilic reaction of N-nitrosamines, including this compound, is the alkylation at the oxygen atom. This reaction leads to the formation of stable, crystalline compounds known as alkoxydiazenium salts. nih.gov Powerful alkylating agents, such as trialkyloxonium salts (e.g., Meerwein's reagent) and alkyl fluorosulfonates, are typically employed for this transformation. nih.govnih.gov
The reaction involves the attack of the oxygen's lone pair on the electrophilic alkyl group, resulting in a positively charged oxygen atom. These alkoxydiazenium ions are generally stable and can be isolated as crystalline solids. nih.gov The reactivity of these salts with nucleophiles usually involves displacement at the O-alkyl group. nih.gov
Table 1: Alkylation of N-Nitrosamines
| N-Nitrosamine | Alkylating Agent | Product | Reference |
| General N-nitrosamines | Alkyl-fluorosulfonates | Alkoxydiazenium ions | nih.gov |
| Lactams | Meerwein's reagent | O-alkylated products | nih.gov |
Other Electrophilic Additions
While O-alkylation is a well-documented electrophilic reaction, other electrophilic additions to the nitroso group are less common. The nitroso group's oxygen can, in principle, react with other electrophiles, but these reactions are not as widely reported in the literature for this compound.
Reductive Transformations
The N-nitroso group of this compound is susceptible to reduction by various methods, leading to the formation of the corresponding hydrazine (B178648) or amine. These transformations involve the cleavage of the N-N bond or the reduction of the nitroso group.
Catalytic Reduction Pathways
Catalytic hydrogenation is a common method for the reduction of N-nitrosamines. Using a palladium catalyst, N-nitroso compounds can be hydrogenated to their corresponding substituted hydrazines. google.com However, a significant side reaction can be the formation of the parent amine. google.com The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired product. For instance, hydrogenation of nitrosobenzene (B162901) over palladium catalysts can yield both aniline (B41778) and hydrazobenzene, with the product distribution being influenced by the reaction conditions. taylorfrancis.com The use of a palladium on carbon (Pd/C) catalyst is a common practice for such reductions. rsc.org
Table 2: Catalytic Hydrogenation of Nitroso Compounds
| Substrate | Catalyst | Product(s) | Reference |
| N-Nitroso compounds | Palladium | Substituted hydrazines, Amines | google.com |
| Nitrosobenzene | Palladium on Silica | Aniline, Hydrazobenzene | taylorfrancis.com |
| Nitrophenols | Palladium on Graphene | Aminophenols | rsc.org |
Chemical Reduction Mechanisms
A variety of chemical reducing agents can be used to transform N-nitrosamines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing N-nitrosamines to the corresponding amines. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of a hydride ion on the nitrogen atom of the nitroso group.
Sodium dithionite (B78146) (Na₂S₂O₄) is another effective and inexpensive reducing agent for nitro compounds, which can be used to form anilines from aromatic nitro compounds. researchgate.net While specific examples for this compound are scarce, the general reactivity suggests it would be reduced to the corresponding hydrazine or amine. nih.gov The reduction of N-nitroso-1,2,3,4-tetrahydroisoquinolines with sodium hydrosulfite has been shown to yield the corresponding hydrazine. youtube.com
Table 3: Chemical Reduction of Nitroso and Related Compounds
| Substrate | Reducing Agent | Product | Reference |
| N-Nitrosamines | Lithium Aluminum Hydride | Amines | masterorganicchemistry.comyoutube.com |
| Aromatic Nitro Compounds | Sodium Dithionite | Anilines | researchgate.net |
| N-Nitroso-1,2,3,4-tetrahydroisoquinolines | Sodium Hydrosulfite | Hydrazines | youtube.com |
Photochemical Reactivity and Photolysis Mechanisms
This compound, like other N-nitrosamines, is sensitive to ultraviolet (UV) light, which can induce cleavage of the N-N bond. acs.org The photolysis of N-nitrosamines is an important degradation pathway in the environment. acs.org
Upon absorption of UV radiation, N-nitrosamines can undergo homolytic cleavage of the N-NO bond. gassnova.no The quantum yield for the photolysis of nitrosamines in solution is generally high, indicating an efficient photochemical decomposition process. acs.orgresearchgate.net For N-nitrosodimethylamine (NDMA), the quantum yield has been reported to be around 0.41 under simulated sunlight. acs.org The photolysis rate can be influenced by factors such as pH, with faster degradation often observed under acidic conditions. researchgate.netcdnsciencepub.com
In the presence of an acid, the photolysis of N-nitrosopiperidine in methanol (B129727) can lead to photoreduction, yielding the parent amine (piperidine) and formaldehyde, alongside photoelimination products. cdnsciencepub.com The common reactive intermediate in these photoreactions is believed to be the aminium radical, formed after the initial N-N bond cleavage. cdnsciencepub.com In neutral conditions, photolysis can also lead to the formation of radicals. nih.gov
Table 4: Photolysis of N-Nitrosamines
| Compound | Conditions | Key Findings | Reference |
| N-Nitrosamines | UV irradiation | Efficient degradation, N-N bond cleavage | acs.orggassnova.no |
| N-Nitrosodimethylamine (NDMA) | Simulated sunlight | Quantum yield ~0.41, products include methylamine, dimethylamine, nitrite (B80452), nitrate, formate | acs.org |
| N-Nitrosopiperidine | UV in acidic methanol | Photoreduction to piperidine and formaldehyde, photoelimination | cdnsciencepub.com |
| N-Nitrosamines | UV in neutral solution | Formation of radicals | nih.gov |
UV Absorption Characteristics and Excited States
N-nitrosamines, including this compound, exhibit characteristic absorption bands in the ultraviolet (UV) spectrum that are crucial for their photolytic activity. Generally, these compounds display two main absorption bands. nih.govoak.go.kr A strong absorption band, attributed to a π → π* electronic transition, is typically observed in the region of 228-230 nm. nih.govoak.go.kr A second, much weaker band, corresponding to an n → π* transition, appears at longer wavelengths, around 330-340 nm. nih.govoak.go.kr
The absorption of UV light at these wavelengths excites the molecule from its ground state (S₀) to a singlet excited state (S₁ or S₂). nih.govacs.org It is from these excited states that the subsequent photochemical reactions, primarily the cleavage of the N-N bond, are initiated. nih.govacs.org The absorption of ultraviolet photons can lead to the rapid breaking of the N-NO bond, a process influenced by the anti-bonding character of the excited electronic states of the nitrosamine. gassnova.no
Table 1: Typical UV Absorption Characteristics of N-Nitrosamines This table is based on data for N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine, which serve as representative examples for the nitrosamine class.
| Transition | Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π | ~228-230 nm nih.govoak.go.kr | ~7380 M⁻¹cm⁻¹ nih.govmdpi.com |
| n → π | ~332-340 nm nih.govoak.go.kr | ~109 M⁻¹cm⁻¹ nih.gov |
N-N Bond Homolysis and Radical Formation
Upon excitation by UV irradiation, the primary and most significant photochemical event for N-nitrosamines is the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. nih.govacs.org This photolytic fragmentation leads to the formation of two radical species: an amino radical and a nitric oxide radical (•NO). nih.govacs.orgmdpi.com
For this compound, this process would generate the (2S)-2-methylpiperidyl radical and nitric oxide. The reactions of nitrosamines under photolytic conditions, particularly in the presence of acid, are largely dominated by the reactivity of the resulting aminium radical. nih.govacs.orgacs.org While the initial bond cleavage can occur from either the π → π* or n → π* excited state, the process can be reversible, with the radical pair recombining in a "solvent cage" to reform the parent nitrosamine. nih.gov
Solvent and pH Effects on Photolysis Quantum Yields
The efficiency of N-nitrosamine photolysis, measured by the quantum yield (Φ), is significantly influenced by the surrounding environment, specifically the solvent and the pH of the solution.
The pH of the medium has a pronounced effect on the rate of photolysis. The degradation rate of N-nitrosamines generally increases with decreasing pH (i.e., under more acidic conditions). oak.go.kracs.orgacs.org For instance, studies on various N-nitrosamines have shown a decrease in degradation rate constants as the pH increases from 2 to 10. oak.go.krresearchgate.net However, the quantum yield of decomposition for N-nitrosodimethylamine (NDMA) has been observed to be relatively constant, around 0.3, across a pH range of 2 to 8. acs.org Above pH 8, the quantum yield drops sharply. acs.org
The nature of the solvent also plays a critical role. The site of protonation on the nitrosamine molecule can depend on whether the solvent is protic (like water or methanol) or aprotic. nih.govacs.org In protic solvents, protonation tends to occur at the oxygen atom of the nitroso group, whereas in aprotic solvents, the amine nitrogen is more likely to be protonated. nih.govacs.org This difference in protonation site alters the electronic properties and subsequent photochemical pathways of the molecule. nih.govacs.org Furthermore, the rate of photolysis can be a linear function of the solvent's dielectric constant, suggesting the involvement of a polar intermediate that is stabilized by more polar solvents. nih.gov
Table 2: Effect of pH on Pseudo-First-Order Degradation Rate Constants of Various N-Nitrosamines Data from a study on N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR). researchgate.net
| N-Nitrosamine | Rate Constant at pH 2 (L/W-min) | Rate Constant at pH 10 (L/W-min) |
| NDELA | 2.49 × 10⁻² | 6.48 × 10⁻³ |
| NDEA | 1.56 × 10⁻² | 5.25 × 10⁻⁴ |
| NMOR | 1.68 × 10⁻² | 7.00 × 10⁻⁴ |
Photoreaction Product Formation and Characterization
The initial radical species generated from N-N bond homolysis undergo a variety of subsequent reactions, leading to a complex mixture of final products.
The primary photolytic step is the cleavage of the N-N bond, which directly yields an amino radical and nitric oxide (•NO). nih.govacs.org R₂N-N=O + hν → [R₂N• + •NO] For this compound, this would be the (2S)-2-methylpiperidyl radical. In acidic solutions, this species exists as the corresponding aminium radical. nih.govacs.org If the photolysis is carried out in the presence of air or oxygen, further reactions can occur. For example, the nitric oxide radical can react with oxygen to form other nitrogen oxides (NOx), such as nitrogen dioxide (NO₂). acs.org
The highly reactive intermediates formed during photolysis can engage in numerous secondary reactions. A key reaction pathway, especially under acidic conditions and in the presence of unsaturated compounds, involves the addition of the aminium radical and nitric oxide across a carbon-carbon double bond. nih.govacs.orgresearchgate.net This stepwise addition results in the formation of a C-nitroso compound (an α-aminonitrosoalkane). acs.orgacs.org
These C-nitroso compounds are often unstable and can undergo further transformations. nih.govacs.org One common pathway is dimerization to form a trans-nitroso dimer. cdnsciencepub.com Another significant secondary reaction is the tautomerization of the C-nitroso compound to its more stable oxime isomer. nih.govacs.org
In some cases, the C-nitroso intermediate can react with nitroxyl (B88944) (HNO), which is also generated during the photolysis of N-nitrosamines. This reaction leads to the formation of N-nitrosohydroxylamines. cdnsciencepub.com For example, irradiating a mixture of N-nitrosopiperidine and an olefin in acidic solution can yield the corresponding 1-piperidino-2-(N-nitrosohydroxylamino)alkane as a major product. cdnsciencepub.com
Isomerization and rearrangement reactions are prevalent in the photochemistry of N-nitrosamines. The most prominent example is the tautomerization of the initially formed C-nitroso adducts into α-amino oximes. nih.govacs.org This is an irreversible process that effectively removes the C-nitroso compound from the reaction mixture. researchgate.net
Another documented pathway involves an intramolecular hydrogen-nitroso group exchange, which is analogous to the well-known Barton reaction. cdnsciencepub.com This can occur when a δ-hydrogen atom (a hydrogen on the fourth carbon from the nitrosamine nitrogen) is available for abstraction by the excited nitroso group. cdnsciencepub.comresearchgate.net This process leads to the formation of a δ-nitroso alcohol, which can then undergo further reactions.
Oxidative and Hydrolytic Degradation Pathways
The environmental fate and persistence of this compound are dictated by its susceptibility to various degradation processes. Oxidative and hydrolytic pathways are primary mechanisms through which this compound can be transformed. These reactions can be initiated by photochemically produced reactive species in the atmosphere and water, or by direct reaction with water, influenced by environmental factors such as pH.
Hydroxyl Radical-Initiated Reactions
The reaction with photochemically-produced hydroxyl radicals (•OH) represents a significant degradation pathway for N-nitrosamines in the environment. nih.gov These highly reactive species can initiate a cascade of reactions leading to the breakdown of the parent compound. Studies on various N-nitrosamines have demonstrated that hydroxyl radical oxidation is a rapid process, often occurring via hydrogen atom abstraction. nih.gov
For this compound, a secondary nitrosamine, the nitrogen atom of the piperidine ring is bonded to a nitroso group and two carbon atoms, meaning there is no N-H bond available for abstraction at this position. Therefore, hydroxyl radical-initiated reactions proceed via the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond. nih.gov
The structure of this compound offers several potential sites for hydrogen abstraction on the piperidine ring and the methyl substituent. Thermodynamic considerations suggest that hydrogen atom abstraction is more likely to occur from the methylene (B1212753) (–CH2–) groups within the ring, as the resulting carbon-centered radical is stabilized by adjacent atoms. nih.gov The presence of the methyl group at the C-2 position introduces additional C-H bonds that can also be sites of hydroxyl radical attack. Research on similar cyclic nitroxides has shown that •OH can abstract hydrogen atoms from methylene positions on the piperidine ring. nih.gov The rate of this reaction is generally high; for the parent compound N-nitrosopiperidine, the estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 5 hours. nih.gov
Rate Constants for Reactions of Nitrosamines with Hydroxyl Radicals
| Compound | Rate Constant (k•OH) (M⁻¹ s⁻¹) | Reference |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | 4.3 x 10⁸ | nih.gov |
| N-Nitrosodiethylamine (NDEA) | 2.7 x 10⁹ | nih.gov |
| N-Nitrosopiperidine (NPIP) | ~7.3 x 10⁹ (estimated) | nih.gov |
| 4-oxo-2,2,6,6-tetramethylpiperidine-N-oxyl (4-O-TPO) | 4.5 x 10⁹ | nih.gov |
Following the initial hydrogen abstraction by a hydroxyl radical, the resulting carbon-centered radical can undergo further reactions. One potential pathway involves reaction with molecular oxygen to form a peroxyl radical, which can then lead to the formation of various degradation products. nih.gov
The formation of an imine (a compound containing a carbon-nitrogen double bond) is a plausible transformation product. This can occur through the elimination of the nitroso group and subsequent rearrangement following the initial hydrogen abstraction. The formation of nitramines (R₂N-NO₂) is another documented degradation pathway for nitrosamines. Nitramines can be formed from the photolysis of nitrosamines, where homolytic scission of the N-N bond is followed by reaction with nitrogen dioxide (NO₂). acs.org Additionally, nitramine formation can occur from the reaction of amines with nitrogen oxides (NOx), a process relevant in atmospheric chemistry and industrial settings. nih.govdtic.mil
Reactions with Other Atmospheric Oxidants (e.g., O₂, NO, NO₂, O₃)
Besides the highly reactive hydroxyl radical, this compound may react with other common atmospheric oxidants.
Molecular Oxygen (O₂): As mentioned, the carbon-centered radical formed after hydrogen abstraction can react rapidly with O₂ to form a peroxyl radical (R-OO•). nih.gov This is often a key step in the oxidative degradation cascade of organic compounds in the atmosphere.
Nitrogen Oxides (NO, NO₂): Nitrogen oxides are primarily associated with the formation of N-nitrosamines. nih.gov However, they can also play a role in their transformation. For instance, the photolysis of nitrosamines can be reversible, with the amino radical recombining with nitric oxide (NO). acs.org Nitrogen dioxide (NO₂) can react with amino radicals to form nitramines. acs.org
Ozone (O₃): Ozone is a strong oxidant that can react with certain organic compounds. Studies on N-nitrosodimethylamine (NDMA) have shown that while ozone itself may not directly generate significant degradation, its decomposition product, the hydroxyl radical, is a key reactant. researchgate.net The reaction of ozone with amine precursors can also influence the formation of nitrosamines.
Hydrolytic Stability Across pH Ranges
N-nitrosamines are generally considered to be chemically stable and resistant to hydrolysis under neutral environmental conditions due to the lack of functional groups that readily hydrolyze. nih.gov However, the stability and degradation pathways of nitrosamines can be significantly influenced by pH.
While the N-N bond in this compound is not susceptible to direct hydrolysis under neutral or alkaline conditions, its degradation can be pH-dependent, particularly under acidic conditions or during photolysis. For example, the photolysis quantum yield of NDMA is constant across a wide acidic to neutral pH range (pH 2-8) but decreases sharply in alkaline conditions (pH > 8). acs.org Studies on other N-nitroso compounds, such as N-nitroso-hydrochlorothiazide (NO-HCT), have shown rapid degradation at near-neutral pH (6 to 8), while stability is significantly greater at acidic pH values from 1 to 5. acs.org In acidic solutions, protonation of the nitrosamine can occur, which may alter its photoreactivity. acs.org The formation of nitrosamines from secondary amines and nitrosating agents is also highly pH-dependent, typically favored in acidic conditions (pH 3-5). usp.org Conversely, higher pH levels (pH > 7) generally inhibit nitrosamine formation. usp.org
pH-Dependent Stability of Related N-Nitroso Compounds
| Compound | pH Range | Observation | Reference |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | 2 - 8 | Constant photolysis quantum yield. | acs.org |
| N-Nitrosodimethylamine (NDMA) | > 8 | Decreased photolysis quantum yield. | acs.org |
| N-nitroso-hydrochlorothiazide (NO-HCT) | 6 - 8 | Rapid degradation. | acs.org |
| N-nitroso-hydrochlorothiazide (NO-HCT) | 1 - 5 | Significantly slower degradation. | acs.org |
| General Secondary Amines | 3 - 5 | High risk of nitrosamine formation. | usp.org |
| General Secondary Amines | > 7 | Low risk of nitrosamine formation. | usp.org |
Theoretical and Computational Chemistry of 2s 2 Methyl 1 Nitrosopiperidine
Electronic Structure and Bonding Analysis
The electronic structure of (2S)-2-methyl-1-nitrosopiperidine is fundamental to its chemical behavior. Computational methods are invaluable for dissecting the intricate details of its bonding and conformational preferences.
A variety of quantum mechanical methods have been employed to investigate nitrosamines, providing a robust framework for understanding this compound. Density Functional Theory (DFT) is frequently used for its balance of computational cost and accuracy in predicting geometries and electronic properties. For a more precise description of electron correlation effects, which are significant in molecules with lone pairs and multiple bonds like nitrosamines, Møller-Plesset perturbation theory (MP2) and the more advanced Complete Active Space with Second-order Perturbation Theory (CASPT2) are utilized. acs.org
These methods have been applied to study related molecules like N-nitrosopiperidine, revealing insights into the excited states and photochemical behavior. acs.org For instance, calculations on protonated N-nitrosopiperidine have shown that the site of protonation is solvent-dependent, occurring at the oxygen atom in protic solvents and the amine nitrogen in aprotic environments. acs.org Such studies provide a template for understanding the electronic landscape of this compound.
Table 1: Quantum Mechanical Calculation Methods and Their Applications
| Calculation Method | Application in Nitrosamine (B1359907) Research |
|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic property prediction. |
| Møller-Plesset perturbation theory (MP2) | Higher accuracy geometry and energy calculations, accounting for electron correlation. acs.org |
The N-N bond in nitrosamines possesses significant double bond character due to the delocalization of the nitrogen lone pair into the N=O group. This results in a substantial rotational barrier around the N-N bond, leading to the existence of distinct syn and anti conformers (also referred to as E/Z isomers). The energy barrier to this rotation in cyclic nitrosamines has been determined to be in the range of 23–29 kcal/mol. researchgate.net For N-nitroso-2-methylpiperidine, the syn isomer is reported to exist exclusively with the methyl group in an axial position, while the anti isomer has a predominant axial conformation for the methyl group (59%). researchgate.net The nitroso group and the adjacent nitrogen atom typically adopt a planar geometry to maximize this resonance stabilization.
Table 2: N-N Bond Rotational Barrier in Cyclic Nitrosamines
| Parameter | Value |
|---|
The piperidine (B6355638) ring in this compound is not planar and exists in various chair and boat conformations. The interconversion between these conformations can be described by a pseudorotational pathway. The presence of the methyl group at the C2 position influences the conformational equilibrium of the piperidine ring. Molecular mechanics calculations have been effective in predicting the conformational energies of substituted piperidines. nih.gov For 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. nih.gov In the case of 2-methyl-1-nitrosopiperidine, the interplay between the steric hindrance of the methyl group and the electronic effects of the nitroso group determines the preferred ring conformation.
The charge distribution within this compound is highly polarized due to the electronegative oxygen and nitrogen atoms of the nitroso group. This results in a significant molecular dipole moment. For the parent compound, N-nitrosopiperidine, the experimentally determined dipole moment is approximately 4.39 D. stenutz.eu Computational methods can provide detailed information on the partial atomic charges, revealing the electron-rich nature of the nitroso-oxygen and the electron-deficient character of the nitroso-nitrogen. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.
Table 3: Dipole Moment of N-Nitrosopiperidine
| Compound | Dipole Moment (D) |
|---|
Conformation and Stereochemistry of the Piperidine Ring and Nitroso Group
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For nitrosamines, this includes studying their formation, decomposition, and metabolic activation pathways. For example, computational studies on the ozonation of unsymmetrical dimethylhydrazine (UDMH) to form N-nitrosodimethylamine (NDMA) have detailed the reaction intermediates and transition states, showing that the reaction proceeds via an initial hydrogen abstraction. nih.gov
In the context of this compound, computational methods can be used to investigate its metabolic activation, which is believed to involve enzymatic hydroxylation at the alpha-carbon position. Theoretical calculations can model the transition states and activation energies for such reactions, providing insights into the factors that control its carcinogenicity. Studies on protonated N-nitrosopiperidine have computationally explored its photoexcitation and subsequent dissociation to form aminium radicals and nitric oxide, highlighting the role of the solvent in dictating the reaction pathway. acs.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-nitrosopiperidine |
| N-nitrosodimethylamine |
| unsymmetrical dimethylhydrazine |
| syn-N-nitroso-2-methylpiperidine |
Transition State Characterization for Key Reactions (e.g., protonation, denitrosation, photolysis)
The chemical transformations of this compound, such as protonation, denitrosation, and photolysis, are governed by the energy of their respective transition states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these high-energy structures.
Protonation: In acidic environments, protonation can occur at either the nitrogen or the oxygen atom of the nitroso group. Computational studies on the parent compound, N-nitrosopiperidine, have shown that the site of protonation is highly dependent on the solvent environment. nih.govnih.gov In protic solvents, protonation at the oxygen atom to form a R2N-NOH+ species is favored. nih.govnih.gov Conversely, in aprotic solvents, protonation at the piperidine nitrogen atom is the more likely outcome. nih.govnih.gov For this compound, the presence of the methyl group at the C2 position is expected to introduce steric hindrance that could influence the relative energies of these protonated species and the transition states leading to them. DFT calculations would be essential to quantify this steric effect on the transition state geometries and energies.
Denitrosation: The cleavage of the N-N bond, or denitrosation, is a critical reaction for nitrosamines. This process can be initiated by chemical or photochemical means. Computationally, the transition state for denitrosation involves the elongation of the N-N bond. The energy barrier for this process is a key determinant of the compound's stability. For nitrosamines in general, this barrier can be influenced by electronic factors and steric strain within the molecule. nih.gov The (2S)-chirality of the methyl group in this compound likely plays a role in the stability of the transition state, potentially favoring specific reaction pathways.
Photolysis: Photolysis of nitrosamines upon absorption of UV light can lead to the homolytic cleavage of the N-N bond, generating radical species. nih.gov Computational studies on N-nitrosopiperidine have investigated the excited state potential energy surfaces to understand the mechanism of photodissociation. nih.govacs.org The characterization of transition states on these excited state surfaces, as well as conical intersections which provide pathways for radiationless deactivation, is crucial. For this compound, theoretical calculations would need to consider how the chiral center affects the topography of the excited state potential energy surface and the accessibility of photochemically relevant transition states.
Reaction Coordinate Analysis and Energy Barriers
A reaction coordinate diagram provides a visual representation of the energy changes that occur as reactants are converted into products, passing through transition states. For this compound, computational analysis of the reaction coordinates for key transformations reveals the energy barriers that must be overcome.
Studies on N-nitrosopiperidine have shown that the energy barrier for photolytic N-N bond cleavage is dependent on the protonation state and the solvent. nih.gov For instance, the Gibbs free energy of dissociation for a protonated N-nitrosopiperidine complex in an aprotic solvent has been computed to be around 5.0 kcal/mol, with a vertical excitation energy corresponding to 471 nm. nih.govresearchgate.net It is anticipated that the methyl group in the (2S) position of this compound will modulate these energy barriers. The steric bulk of the methyl group could raise the energy of certain transition states, thereby increasing the activation energy for those reaction pathways. Conversely, electronic effects of the methyl group could stabilize or destabilize transition states. A detailed reaction coordinate analysis using computational methods would be necessary to precisely quantify these effects for protonation, denitrosation, and photolysis.
Kinetic Rate Constant Prediction (e.g., Master Equation Modeling)
Predicting the rate at which chemical reactions involving this compound occur is a key aspect of understanding its chemical behavior. While direct experimental kinetic data for this specific compound is scarce, theoretical methods can provide valuable estimates. Master equation modeling, a powerful computational technique, can be used to predict pressure- and temperature-dependent rate constants for complex reactions. researchgate.net
This approach requires detailed information about the potential energy surface of the reaction, including the energies of reactants, products, intermediates, and transition states, which are typically obtained from high-level quantum chemical calculations. researchgate.net For the OH-initiated oxidation of piperidine, a related process, rate coefficients have been determined using a combination of experimental and theoretical methods, including master equation modeling. researchgate.net A similar approach could be applied to the reactions of this compound. The results from such modeling would provide crucial insights into the lifetime of this compound under various conditions and help to identify the dominant reaction pathways.
Prediction of Spectroscopic Signatures of Intermediates
During the chemical transformations of this compound, transient intermediates are formed. The direct experimental observation of these short-lived species is often challenging. Computational chemistry offers a powerful tool to predict their spectroscopic signatures, such as vibrational frequencies (IR spectroscopy) and electronic transitions (UV-Vis spectroscopy), which can aid in their experimental identification.
For instance, in the photolysis of protonated N-nitrosopiperidine, an aminium radical cation is formed as an intermediate. nih.govnih.gov Computational studies have predicted that this radical cation absorbs in the visible range, a key feature that distinguishes it from the parent molecule which absorbs in the UV region. nih.govresearchgate.net Similarly, for this compound, the spectroscopic properties of its potential reaction intermediates, such as the corresponding aminium radical or other transient species formed during denitrosation, can be predicted using time-dependent DFT (TD-DFT) and other advanced computational methods. These theoretical spectra can then be compared with experimental data from techniques like flash photolysis to confirm the presence of these intermediates.
Molecular Dynamics and Conformational Studies
The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions with its environment. Molecular dynamics (MD) simulations and conformational studies provide a detailed picture of the molecule's dynamic behavior.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. mdpi.com For N-nitrosopiperidine, computational studies have highlighted the critical role of the solvent in determining the preferred site of protonation. nih.govnih.gov In protic solvents like water, the solvent molecules can form hydrogen bonds with the oxygen atom of the nitroso group, stabilizing the O-protonated form. In aprotic solvents, these specific interactions are absent, leading to a preference for N-protonation.
For this compound, MD simulations in different explicit solvents (e.g., water, methanol (B129727), chloroform) can be performed to investigate how the solvent influences the conformational equilibrium of the piperidine ring and the orientation of the methyl and nitroso groups. mdpi.com The presence of the chiral methyl group is expected to lead to specific solvation patterns that could, in turn, affect the molecule's reactivity. For example, the accessibility of the nitroso group to reactants could be altered by the surrounding solvent shell, thereby influencing the rates of reactions like denitrosation.
Intermolecular Interactions
The way this compound interacts with other molecules is fundamental to its chemical and biological activity. These interactions can be studied computationally by analyzing the non-covalent forces at play.
Quantum chemical calculations can be used to determine the interaction energies between this compound and other molecules, such as water or biological macromolecules. mdpi.com These calculations can decompose the total interaction energy into components like electrostatic, dispersion, and exchange-repulsion forces, providing a detailed understanding of the nature of the binding. For instance, the interaction with water molecules will primarily involve hydrogen bonding with the nitroso group. The chirality of the molecule can lead to stereospecific interactions, which are particularly important in biological systems where molecules often exist in a chiral environment. advancedsciencenews.comnih.gov Understanding these intermolecular forces is crucial for predicting the behavior of this compound in complex environments.
Environmental Formation and Transformation Processes
Sources and Precursors in Environmental Systems
The presence of (2S)-2-methyl-1-nitrosopiperidine in the environment is a result of the reaction between its precursor, 2-methylpiperidine (B94953), and various nitrosating agents. This can occur through several pathways, including natural and industrial processes.
This compound is formed from the nitrosation of 2-methylpiperidine, a methylated derivative of piperidine (B6355638). Piperidine and its derivatives are heterocyclic amines that can be found in various natural products and are also synthesized for industrial applications. researchgate.netrsc.org The nitrosation reaction involves the substitution of the hydrogen atom on the nitrogen of the piperidine ring with a nitroso group. The presence of a methyl group on the piperidine ring, as in 2-methylpiperidine, can influence the rate and products of the nitrosation reaction.
The formation of N-nitrosopiperidine (NPIP), a related compound, has been observed in the presence of piperidine and nitrite (B80452), particularly under conditions such as those found in food processing. researchgate.netnih.gov For instance, studies have shown that the NPIP content in white pepper mixtures can increase significantly over time when stored with nitrite curing salt. researchgate.net This highlights the potential for the formation of nitrosated piperidines, including the methylated variant, from their amine precursors in various environmental and commercial settings.
Nitrogen oxides (NOx) and nitrite (NO₂⁻) are key nitrosating agents in the environment. nih.govwikipedia.org In the gas phase, nitrogen dioxide (NO₂) can react with secondary amines like 2-methylpiperidine through a free radical mechanism. nih.gov This process involves the abstraction of a hydrogen atom from the amine's nitrogen, forming an aminyl radical and nitrous acid. The aminyl radical is then quenched by nitric oxide (NO) to form the nitrosamine (B1359907). nih.gov Theoretical studies have shown that alkyl substitutions on amines can lower the energy barrier for this reaction, making methylated amines potentially more susceptible to nitrosation. nih.gov
In aqueous systems, nitrite is a significant precursor for nitrosamine formation. nih.gov While nitrite itself is a weak nitrosating agent, its reactivity is enhanced at lower pH values through the formation of stronger nitrosating agents like dinitrogen trioxide (N₂O₃). nih.gov The nitrosation of secondary amines by these agents is a well-established pathway for the formation of N-nitrosamines in various water bodies. nih.govacs.org The presence of carbonyl compounds can further enhance the formation of N-nitrosamines from secondary amines and nitrite. nih.gov
Industrial processes are a significant source of N-nitrosamines, including potentially this compound, in the environment. Amine-based carbon capture (CO₂) systems, which use amine solutions to scrub CO₂ from flue gas, can lead to the formation of nitrosamines. epa.govnih.govresearchgate.netutexas.eduresearchgate.netnih.gov Secondary amines, often present as impurities or degradation products in the amine solvents, can react with nitrogen oxides present in the flue gas to form nitrosamines. epa.govresearchgate.netresearchgate.net For example, piperazine, a secondary amine used in some CO₂ capture processes, has been shown to form N-nitrosopiperazine. epa.govresearchgate.net Similarly, the use of piperidine-based amines could lead to the formation of N-nitrosopiperidines.
Water disinfection processes, particularly those using chloramines, are another major source of nitrosamine formation. nih.govsciex.comnih.govresearchgate.netmedsci.org Secondary amines present in the water can react with disinfectants to form N-nitrosamines as disinfection byproducts (DBPs). nih.govresearchgate.net While research has often focused on N-nitrosodimethylamine (NDMA), the formation of other nitrosamines, including N-nitrosopiperidine, has also been documented. nih.gov The presence of 2-methylpiperidine as a precursor in water sources could therefore lead to the formation of this compound during disinfection.
Environmental Fate and Persistence
Once formed, the environmental fate of this compound is governed by various degradation processes. Its persistence is determined by its stability under different environmental conditions, including its susceptibility to atmospheric degradation.
In the atmosphere, organic compounds are primarily degraded through reactions with photochemically generated oxidants, such as the hydroxyl (OH) radical. nih.govnilu.comwhiterose.ac.uk The atmospheric lifetime of amines is generally short due to their rapid reaction with OH radicals. nilu.com For nitrosamines, photolysis (degradation by sunlight) is also a significant removal mechanism. acs.org
Studies on the atmospheric degradation of amines indicate that photo-oxidation is a key pathway. nih.govnilu.comwhiterose.ac.uk For N-nitrosamines, exposure to sunlight, particularly UV radiation, can lead to the cleavage of the N-N bond, initiating their degradation. nih.govnih.gov The photo-oxidation of amines in the presence of nitrogen oxides can lead to the formation of various products, including other nitrogenous compounds. nih.govwhiterose.ac.uk
Atmospheric Degradation Pathways
Gas-Phase Reactions with OH Radicals
In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its estimated vapor pressure. The primary degradation pathway in the gas phase is through reaction with photochemically-produced hydroxyl (OH) radicals.
For the surrogate compound N-nitrosopiperidine, the rate constant for its vapor-phase reaction with OH radicals has been estimated using structure-activity relationship (SAR) models. This estimated rate constant is approximately 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This reaction leads to an estimated atmospheric half-life of about 5 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov
Table 1: Estimated Gas-Phase Reaction Data for N-Nitrosopiperidine with OH Radicals
| Parameter | Value | Reference |
|---|---|---|
| Reaction Rate Constant (k_OH) | 2.6 x 10⁻¹¹ cm³/molecule-sec | nih.gov |
Aquatic Degradation Pathways
This compound is expected to be stable to hydrolysis in aqueous media under typical environmental pH conditions (pH 5 to 9). nih.gov Nitrosamines, as a class of compounds, generally lack functional groups that are susceptible to hydrolysis under these conditions. nih.gov Studies on the surrogate N-nitrosopiperidine have shown it to be relatively resistant to hydrolysis. nih.gov While it can be cleaved by strong acids like hydrogen bromide in acetic acid, such conditions are not environmentally relevant. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.
This compound is anticipated to undergo photolytic degradation in aquatic systems. Nitrosamines are known to absorb UV radiation, leading to the cleavage of the N-NO bond. mdpi.com For N-nitrosopiperidine, a UV absorption maximum has been reported at 337 nm in water, which falls within the solar spectrum reaching the Earth's surface. nih.gov
The addition of a methyl group in this compound could potentially alter the photolytic behavior compared to N-nitrosopiperidine, but the extent of this influence is not documented.
Table 2: Aquatic Degradation Data for N-Nitrosopiperidine
| Degradation Pathway | Finding | Reference |
|---|---|---|
| Hydrolysis | Not an important environmental fate process. | nih.gov |
| UV Photolysis | Half-life of 12 minutes in simulated sunlight. | nih.gov |
Environmental Transport and Distribution
The environmental transport and distribution of this compound are influenced by its physical and chemical properties. The Henry's Law constant for the surrogate compound N-nitrosopiperidine is 8.44 x 10⁻⁷ atm-m³/mol. nih.gov This low value suggests that volatilization from water surfaces is not a significant transport process. nih.gov
Once in the atmosphere, the compound is expected to exist primarily in the vapor phase. nih.gov Its removal from the atmosphere can occur through gas-phase reactions with OH radicals, as previously discussed, and also via wet and dry deposition. Wet deposition involves the removal of the compound from the atmosphere through precipitation (rain, snow, etc.), while dry deposition is the transfer of the compound to the Earth's surface in the absence of precipitation.
Modeling studies on atmospheric nitrosamines, though not specific to this compound, indicate that both wet and dry deposition contribute to their removal from the atmosphere. researchgate.netresearchgate.net The relative importance of these two processes can depend on factors such as the compound's physical state (gas vs. particulate-associated) and meteorological conditions. researchgate.netcopernicus.org For compounds that exist predominantly in the gas phase, dry deposition velocities can be significant. Association with particulate matter can enhance removal by both wet and dry deposition. Given the semi-volatile nature of nitrosamines, they can partition between the gas and particulate phases in the atmosphere.
Table 3: Physical Properties and Environmental Transport Indicators for N-Nitrosopiperidine
| Property | Value | Implication for Transport | Reference |
|---|---|---|---|
| Henry's Law Constant | 8.44 x 10⁻⁷ atm-m³/mol | Low volatilization from water | nih.gov |
| Vapor Pressure | 9.20 x 10⁻² mm Hg at 20°C | Exists primarily as a vapor in the atmosphere | nih.gov |
Advanced Analytical Methodologies for Research Applications
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for the reliable analysis of N-nitrosamines. The choice of extraction technique is dictated by the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. The goal is to isolate the target analyte from interfering matrix components and pre-concentrate it to a level suitable for detection.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating nitrosamines from aqueous and solid samples. Optimization of LLE parameters is crucial for maximizing recovery and minimizing solvent consumption.
A common approach involves extracting the sample with an immiscible organic solvent, typically dichloromethane (B109758) (DCM). nih.govnih.gov In a method for analyzing volatile nitrosamines in urine, samples were extracted directly with DCM before being concentrated and analyzed by GC-MS. nih.gov For processed meat products, a method was developed using DCM extraction followed by a clean-up step with a phosphate (B84403) buffer (pH 7.0) to remove interferences before analysis. nih.gov This method reported recoveries between 70% and 114% for a range of nitrosamines. nih.gov
To enhance extraction efficiency, especially from complex matrices, a "salting-out" effect is often employed. The addition of salts like sodium chloride reduces the solubility of the analyte in the aqueous phase, promoting its transfer to the organic phase. nih.gov A salting-out liquid-liquid extraction (SALLE) method coupled with LC-MS/MS was developed for 13 different nitrosamines in antibody drugs, demonstrating recoveries between 75.4% and 114.7%. nih.gov Automation of the LLE process can also improve precision and throughput, with studies showing repeatability with a precision as low as 4.4% for N-nitrosodimethylamine (NDMA) in drug products. researchgate.net
Table 1: LLE Optimization Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Optimization Detail | Matrix | Finding/Result | Reference |
|---|---|---|---|---|
| Solvent | Dichloromethane (DCM) | Urine, Meat Products | Effective for extracting a range of volatile nitrosamines. | nih.govnih.gov |
| pH Control | Phosphate buffer (pH 7.0) for clean-up | Meat Products | Removes interferences, improving selectivity. | nih.gov |
| Salting-Out | Addition of salt to aqueous phase | Biological Drugs | Enhances extraction efficiency; achieved recoveries of 75.4-114.7%. | nih.gov |
| Automation | Automated LLE system | Drug Products | Improves precision to as low as 4.4% RSD. | researchgate.net |
Solid-Phase Extraction (SPE) has become a preferred alternative to LLE for its efficiency, lower solvent usage, and potential for automation. researchgate.net The technique involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a strong solvent.
The U.S. EPA Method 521 for nitrosamines in drinking water recommends using activated coconut charcoal-based SPE cartridges. americanlaboratory.comthermofisher.com This method can be automated to improve sample throughput and reduce variability. americanlaboratory.com In such automated systems, large volume water samples (500-1000 mL) are passed through the cartridge, which is then dried with nitrogen gas before the analytes are eluted with DCM. americanlaboratory.comthermofisher.com
For different matrices, various sorbent materials have been developed. A method for food analysis used a two-step SPE process with Extrelut (a diatomaceous earth material) followed by Florisil (magnesium silicate) cartridges. acs.org A mixture of hexane (B92381) and DCM was required to quantitatively elute nitrosamines of varying polarities. acs.org In pharmaceutical analysis, strong cation-exchange functionalized polymeric sorbents have been used to extract nitrosamine impurities from cough syrups prior to GC-MS analysis. chromatographyonline.com Compared to LLE, SPE is considered a more targeted approach, effectively separating analytes from interfering compounds. researchgate.netchromatographyonline.com
Table 2: SPE Sorbents and Conditions for Nitrosamine Extraction
| Sorbent Material | Matrix | Elution Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Activated Coconut Charcoal | Drinking Water | Dichloromethane (DCM) | Basis for EPA Method 521; suitable for automation. | americanlaboratory.comthermofisher.com |
| Extrelut and Florisil | Food (Sausage) | Hexane/DCM mixture | Two-step cleanup effectively removes matrix interferences. | acs.org |
| Strong Cation-Exchange Polymer | Pharmaceuticals (Cough Syrup) | Not specified | Targeted extraction of nitrosamine impurities. | chromatographyonline.com |
| Carbon Molecular Sieve | Swimming Pool Water | Dichloromethane (DCM) | Used in dispersive micro-SPE; recoveries of 62-109%. | nih.gov |
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. It is particularly valued for its speed and simplicity. nih.govresearchgate.net
For the analysis of N-nitrosamines in water, an SPME method was developed that reduced the total analysis time to 1.25 hours for both extraction and detection. nih.govresearchgate.net The fiber is typically exposed to the headspace above the sample (Headspace SPME) or directly immersed in it. Optimization of parameters such as extraction time, temperature, pH, and the addition of salt is critical for method performance. kfupm.edu.sa An automated headspace SPME method for groundwater analysis identified optimal conditions as an extraction time of 20 minutes at 65°C, a sample pH of 7, and the addition of 30% (w/v) sodium chloride. kfupm.edu.sa This method achieved detection limits in the low ng/L range. kfupm.edu.sa The high selectivity of SPME makes it ideal for analyzing complex samples like wastewater. nih.govresearchgate.net
Chromatographic Separation Techniques
Following extraction and pre-concentration, chromatographic techniques are employed to separate the target nitrosamines from other compounds in the extract before detection. Gas chromatography and liquid chromatography are the two primary methods used.
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like N-nitrosopiperidine. The use of high-resolution capillary columns is essential for resolving complex mixtures.
A frequently used column for nitrosamine analysis is the DB-624 or its equivalent, which has a phase designed for volatile organic compounds. americanlaboratory.com A typical GC method involves a temperature program that starts at a low temperature (e.g., 35-40°C) and ramps up to a higher temperature (e.g., 250°C) to elute the analytes based on their boiling points and interaction with the stationary phase. americanlaboratory.com For enhanced sensitivity and selectivity, GC is most often coupled with a mass spectrometer (MS), particularly a tandem mass spectrometer (MS/MS) or a high-resolution mass spectrometer like a Quadrupole-Time-of-Flight (QTOF). americanlaboratory.commdpi.com GC-MS/MS methods can achieve detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ng/L) range, which is necessary for regulatory compliance. mdpi.comnih.govrestek.com
Table 3: GC Parameters for the Analysis of N-Nitrosopiperidine and Related Compounds
| Parameter | Specification | Detector | Key Feature | Reference |
|---|---|---|---|---|
| Column | 30 m × 0.32 mm i.d. × 1.8 μm DB-624 | MS/MS (PCI) | Good separation of nine nitrosamines in under 15 mins. | americanlaboratory.com |
| Injector | Splitless mode at 200°C | MS/MS | Allows for trace-level analysis. | americanlaboratory.com |
| Temperature Program | e.g., 35°C hold, ramp to 250°C | MS/MS, QTOF-MS | Optimized for resolution of volatile compounds. | americanlaboratory.commdpi.com |
| Detection Limits | 0.2–1.3 ng/L | QTOF-MS | High sensitivity achieved with advanced MS. | mdpi.com |
While GC is well-suited for volatile nitrosamines, Liquid Chromatography (LC) offers advantages for less volatile or thermally unstable compounds and can sometimes offer simpler sample preparation. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled faster and more efficient separations. rsc.org
For nitrosamine analysis, reverse-phase chromatography is typically used. A method using a Q-Exactive high-resolution mass spectrometer successfully separated nine nitrosamines, including N-nitrosopiperidine. rsc.org The optimization of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a formic acid modifier for MS compatibility, is crucial for achieving good peak shape and separation. rsc.orgsielc.com Specialized stationary phases, such as the Newcrom R1 column with low silanol (B1196071) activity, can also be employed to improve the analysis of polar compounds. sielc.com Coupling LC with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace analysis, with detection limits reported in the 0.4 to 12 ng/L range in water matrices. rsc.org
Spectrometric Detection and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of nitrosamines due to its high sensitivity and specificity.
The analysis of (2S)-2-methyl-1-nitrosopiperidine can be effectively performed using various MS techniques, each offering distinct advantages.
Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique for the quantification of trace-level compounds in complex matrices. shimadzu.comresearchgate.net In MS/MS analysis, the precursor ion corresponding to the protonated molecule of 2-methyl-1-nitrosopiperidine ([M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces matrix interference.
For cyclic nitrosamines like N-nitrosopiperidine, a common fragmentation pathway involves the neutral loss of a hydroxyl radical (•OH) or a nitroso radical (•NO). researchgate.netresearchgate.netcdnsciencepub.com The fragmentation of 2-methyl-1-nitrosopiperidine would be expected to follow similar pathways, with the precursor ion at m/z 129.1055 and characteristic product ions resulting from these losses.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. nih.govresearchgate.net This capability is crucial for distinguishing the target analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. For this compound, HRMS can confirm the elemental formula of the molecular ion and its fragments, providing a high degree of confidence in its identification. youtube.comthermofisher.com
Table 2: HRMS Data for N-Nitrosopiperidine (Analogue of the target compound)
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 115.0866 | 115.0865 | -0.9 |
| Fragment 1 | 85.0651 | 85.0650 | -1.2 |
| Fragment 2 | 69.0702 | 69.0701 | -1.4 |
Data adapted from studies on N-nitrosopiperidine and illustrates the principle of HRMS analysis. researchgate.net
Quadrupole-Time-of-Flight Mass Spectrometry (QToF-MS) combines the selectivity of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. chromatographyonline.comlabrulez.com This hybrid instrument allows for both quantitative analysis using MRM-like experiments (known as Tof-MRM) and qualitative analysis through the acquisition of full-scan, high-resolution mass spectra of precursor and product ions. waters.com QToF-MS is particularly useful for the identification of unknown impurities and for confirmation of the identity of known compounds. chromatographyonline.comlabrulez.com A QToF-MS method for this compound would provide both sensitive quantification and confident structural confirmation. shimadzu.com
Table 3: Illustrative QToF-MS Parameters for Nitrosamine Analysis
| Parameter | Value/Condition |
| Ionization Mode | ESI or APCI (Positive) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Energy | Ramped (e.g., 10-40 eV) |
| Acquisition Mode | Tof-MRM or Full Scan MS/MS |
This table provides a general set of parameters for QToF-MS analysis of nitrosamines. Method optimization for this compound is necessary.
The choice of ionization mode is critical for achieving optimal sensitivity in the analysis of this compound.
Electron Impact (EI): EI is a hard ionization technique typically used with gas chromatography (GC-MS). It produces extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching. nih.govosti.govaps.org The mass spectrum of N-nitrosopiperidine shows a molecular ion at m/z 114 and a base peak at m/z 84, corresponding to the loss of the NO group. cdnsciencepub.comnist.gov A similar fragmentation pattern would be expected for 2-methyl-1-nitrosopiperidine.
Positive Chemical Ionization (PCI): PCI is a softer ionization technique than EI, often resulting in a more abundant protonated molecule ([M+H]⁺). This is advantageous for quantitative analysis using MS/MS as it provides a strong precursor ion. chromatographyonline.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of less polar and volatile compounds. nih.govnih.gov It has been shown to be more sensitive than ESI for the analysis of some nitrosamines. shimadzu.com The ionization mechanism in APCI involves gas-phase ion-molecule reactions, which can be highly efficient for certain analytes. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique widely used in LC-MS for the analysis of polar and thermally labile compounds. shimadzu.comnih.gov It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation in the source. researchgate.netnih.gov The choice between APCI and ESI for the analysis of this compound would depend on the specific chromatographic conditions and the desired sensitivity. shimadzu.comyoutube.com
Table 4: Comparison of Ionization Modes for Nitrosamine Analysis
| Ionization Mode | Typical Application | Precursor Ion | Fragmentation |
| Electron Impact (EI) | GC-MS | Molecular Ion (M⁺•) | Extensive |
| Positive Chemical Ionization (PCI) | GC-MS | Protonated Molecule ([M+H]⁺) | Moderate |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | Protonated Molecule ([M+H]⁺) | Low to Moderate |
| Electrospray Ionization (ESI) | LC-MS | Protonated Molecule ([M+H]⁺) | Low |
UV-Visible Spectroscopy for Reaction Monitoring
UV-Visible spectroscopy is a valuable tool for monitoring chemical reactions involving the N-nitroso functional group of this compound. The electronic transitions within the nitrosamine moiety give rise to characteristic absorption bands that can be tracked to determine reaction kinetics, assess degradation, or monitor formation.
Nitrosamines, including N-nitrosopiperidine derivatives, typically exhibit two main absorption bands in the UV-Visible spectrum. researchgate.net The first is a strong π → π* transition occurring around 230 nm. researchgate.net The second is a weaker n → π* transition, which is observed in the near-UV region, typically between 330 and 340 nm. researchgate.net While the 230 nm band is more intense, the 330-340 nm band is particularly significant as it overlaps with the solar spectrum, making compounds like this compound susceptible to photolytic degradation under environmental conditions. researchgate.net
The monitoring of this latter absorption band is particularly useful for studying the photodecay of the compound. Furthermore, the spectral characteristics of the N-nitroso group can be influenced by the solvent and the presence of acids. In acidic media, protonation of the nitrosamine can occur, leading to shifts in the absorption maxima. For instance, studies on N-nitrosopiperidine have shown that in aprotic solvents with acid, a protonated species is formed that absorbs in the visible range, which is a precursor to the formation of an aminium radical cation. nih.govacs.org This phenomenon allows for the use of UV-Visible spectroscopy to monitor acid-catalyzed reactions or the generation of reactive intermediates from this compound.
Table 1: Typical UV-Visible Absorption Maxima for Selected Nitrosamines This table presents representative data for related nitrosamine compounds to illustrate the characteristic absorption bands.
| Compound | λmax 1 (π → π) (nm) | λmax 2 (n → π) (nm) | Solvent/Medium |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | ~230 | ~330 | Water researchgate.net |
| N-Nitrosodiethylamine (NDEA) | ~230 | ~335 | Water researchgate.net |
| N-Nitrosopiperidine (NPIP) | ~230 | ~337 | Water researchgate.netnih.gov |
| Protonated N-Nitrosopiperidine | - | 471 | Aprotic solvent with acid nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced NMR techniques can elucidate the compound's conformation and the stereochemistry of its interactions.
The presence of the nitroso group introduces a significant barrier to rotation around the N-N bond, leading to the existence of syn and anti conformers (also referred to as E/Z isomers). In the case of 2-methyl-1-nitrosopiperidine, this results in two distinct geometric isomers depending on the orientation of the nitroso-oxygen relative to the methyl-substituted carbon.
¹³C NMR spectroscopy is particularly powerful for the conformational analysis of N-nitrosopiperidines. cdnsciencepub.comcdnsciencepub.com The chemical shifts of the carbon atoms adjacent (α) to the nitrogen, C-2 and C-6, are highly sensitive to the orientation of the nitroso group. A notable differential shielding is observed between the α-carbon that is syn to the nitroso-oxygen and the one that is anti. cdnsciencepub.comcdnsciencepub.com This difference is attributed to steric compression at the syn carbon. cdnsciencepub.comcdnsciencepub.com
For the specific case of 2-methyl-1-nitrosopiperidine, a comparison of the observed ¹³C NMR spectra with calculated values based on substituent effects has allowed for the determination of the preferred conformation of the methyl group. cdnsciencepub.comcdnsciencepub.com It was established that the syn isomer (where the nitroso group is on the same side as the methyl group) exists exclusively in a conformation where the methyl group is in an axial position. cdnsciencepub.comcdnsciencepub.com In contrast, the anti isomer shows a preference for the axial methyl conformation, accounting for approximately 59% of the population. cdnsciencepub.comcdnsciencepub.com This detailed stereochemical information is critical for understanding the molecule's reactivity and biological interactions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for syn- and anti-2-methyl-1-nitrosopiperidine This table presents research findings on the conformational analysis of 2-methyl-1-nitrosopiperidine isomers. Data is derived from studies on N-nitrosopiperidines. cdnsciencepub.comcdnsciencepub.com
| Carbon | syn-2-methyl-1-nitrosopiperidine (Axial Methyl) | anti-2-methyl-1-nitrosopiperidine (Predominantly Axial Methyl) |
|---|---|---|
| C-2 | 50.4 | 54.1 |
| C-3 | 29.9 | 32.0 |
| C-4 | 24.3 | 25.4 |
| C-5 | 25.1 | 25.5 |
| C-6 | 38.9 | 48.1 |
| CH₃ | 15.7 | 20.3 |
Method Validation and Performance Characteristics (e.g., Limits of Detection, Linearity, Reproducibility)
The reliable quantification of this compound, particularly at trace levels in complex matrices such as pharmaceutical products, requires fully validated analytical methods. Method validation ensures that the analytical procedure is suitable for its intended purpose. Key performance characteristics that must be evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, and reproducibility (precision).
Given the potential presence of nitrosamines as impurities, highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. nih.govjfda-online.comresearchgate.net Validation of these methods is performed according to guidelines from regulatory bodies such as the FDA. rsc.org
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For nitrosamines, these limits are typically in the nanogram per gram (ng/g) or parts per billion (ppb) range.
Linearity: An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve, and a correlation coefficient (r²) close to 1.0 indicates excellent linearity.
Reproducibility (Precision): The precision of a method is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:
Intra-day precision (repeatability): Precision over a short period of time with the same analyst and equipment.
Inter-day precision: Precision over a longer period, with analyses conducted on different days.
While specific validation data for this compound is not widely published, the tables below present representative performance characteristics from a validated LC-MS/MS method for the analysis of multiple nitrosamines, including the closely related N-nitrosopiperidine (NPIP). nih.govjfda-online.comresearchgate.net
Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) Based on a multi-analyte LC-MS/MS method for nitrosamines in pharmaceutical matrices. nih.govjfda-online.comresearchgate.net
| Analyte | LOD (ng/g) | LOQ (ng/g) |
|---|---|---|
| N-Nitrosopiperidine (NPIP) | 20 | 50 |
Table 4: Representative Linearity Data Based on a multi-analyte LC-MS/MS method for nitrosamines. nih.gov
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| N-Nitrosopiperidine (NPIP) | 2.5 - 50.0 | >0.995 |
Table 5: Representative Reproducibility (Precision) Data Based on a multi-analyte LC-MS/MS method for nitrosamines in pharmaceutical matrices. nih.govjfda-online.comresearchgate.net
| Analyte | Precision Type | %RSD |
|---|---|---|
| N-Nitrosopiperidine (NPIP) | Intra-day | <20% |
| Inter-day | <20% |
Molecular Mechanisms of Chemical Interaction with Biomacromolecules
Electrophilic Reactivity of (2S)-2-methyl-1-nitrosopiperidine and its Reactive Metabolites
The procarcinogen this compound requires metabolic activation to exert its biological effects. This activation process transforms the relatively stable parent compound into potent electrophilic intermediates that readily react with nucleophilic centers in cellular components.
The metabolic activation of this compound is primarily initiated by the cytochrome P450 enzymatic system through a process known as α-hydroxylation. This crucial first step involves the introduction of a hydroxyl group onto a carbon atom adjacent to the N-nitroso group, specifically at the C2 or C6 position of the piperidine (B6355638) ring.
Hydroxylation at the C6 position results in the formation of an unstable α-hydroxynitrosamine. This intermediate rapidly undergoes spontaneous decomposition, yielding a highly reactive diazonium ion and an aldehyde. The diazonium ion is a potent electrophile that serves as the primary alkylating species, capable of attacking various nucleophilic sites within the cell.
Alternatively, α-hydroxylation can occur at the C2 position, which is substituted with a methyl group. This pathway also leads to the generation of reactive alkylating agents, although the specific intermediates and their subsequent reactions may differ. The stereochemistry at the C2 position significantly influences the regioselectivity and rate of this metabolic activation, with studies indicating that the (S)-enantiomer is metabolized differently than its (R)-counterpart.
The electrophilic metabolites generated from this compound readily react with the nitrogen and oxygen atoms of purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA. The most common sites for adduction include the N7 and O6 positions of guanine (B1146940), as well as the N3 position of adenine. The formation of these adducts is a critical event in the initiation of mutagenesis and carcinogenesis.
The reaction between the alkylating metabolites of this compound and nucleic acids is characterized by a notable degree of regioselectivity and stereoselectivity. The specific sites of adduction on the DNA bases are determined by a combination of factors, including the inherent nucleophilicity of the target atoms and the structure of the attacking electrophile.
Research has shown that the metabolic activation of the (S)-enantiomer leads to the formation of specific stereoisomeric DNA adducts. For instance, in vitro studies with calf thymus DNA have demonstrated the formation of various methylated guanine adducts, with the relative proportions depending on the specific metabolic pathway.
| Adduct | Relative Percentage |
| 7-Methylguanine | 68-72% |
| O6-Methylguanine | 7-8% |
| 3-Methylguanine | 0.5-1% |
This table illustrates the typical distribution of guanine adducts formed from the metabolic activation of N-nitrosodimethylamine, a related compound, providing a general indication of the types of adducts that can be expected from simple methylating agents.
The covalent attachment of alkyl groups to DNA bases can induce significant conformational changes in the nucleic acid structure. These alterations can disrupt the regular helical structure of DNA, affecting processes such as replication and transcription.
The presence of a bulky adduct, for example, can cause distortions in the DNA backbone, leading to localized unwinding of the double helix and altered sugar-pucker conformations. These structural perturbations can be recognized by the cellular DNA repair machinery. However, if the damage is not efficiently or accurately repaired, it can lead to the fixation of mutations during subsequent rounds of DNA replication.
In addition to nucleic acids, the electrophilic metabolites of this compound can also react with nucleophilic residues in proteins. Amino acids such as cysteine, histidine, and lysine (B10760008) are particularly susceptible to alkylation due to the presence of highly nucleophilic sulfur and nitrogen atoms in their side chains.
The formation of protein adducts can have profound consequences for cellular function. Alkylation can lead to the inactivation of enzymes, disruption of protein-protein interactions, and interference with cellular signaling pathways. The extent of protein adduction and its biological impact are dependent on the specific proteins targeted and the nature of the modifications.
Chemical Adduct Formation with Nucleic Acid Constituents (e.g., Guanine, Adenine)
In Vitro Enzymatic Biotransformation (Mechanistic Chemistry Focus)
In vitro studies utilizing purified enzymes and subcellular fractions, such as liver microsomes, have been instrumental in elucidating the detailed mechanistic chemistry of this compound biotransformation. These controlled experimental systems allow for a precise examination of the enzymatic reactions and the identification of the resulting metabolites and adducts.
These studies have unequivocally confirmed the central role of cytochrome P450 enzymes in initiating the metabolic activation cascade through α-hydroxylation. The specific P450 isoforms involved can be identified and their catalytic efficiencies determined. Furthermore, the subsequent non-enzymatic decomposition of the α-hydroxynitrosamine intermediates and the formation of DNA and protein adducts can be monitored and characterized in detail.
Role of Cytochrome P450 Systems in α-Hydroxylation Chemistry
The metabolic activation of cyclic nitrosamines like this compound is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. impactfactor.org This α-hydroxylation is widely recognized as the crucial, rate-limiting step in the bioactivation of these compounds. nih.gov For the parent compound, N-nitrosopiperidine (NPIP), members of the CYP2A family, such as CYP2A3, have been shown to be effective catalysts for this transformation. nih.gov
The introduction of a methyl group at the α-carbon, as in this compound, has a profound impact on this metabolic process. Research, including in vivo animal studies and computational modeling, has demonstrated that substitution at the α-position significantly decreases the likelihood of α-hydroxylation. nih.govacs.orgnih.gov This inhibition is attributed to steric hindrance, where the methyl group physically obstructs the enzyme's active site from accessing the α-carbon. acs.org Consequently, the rate of metabolic activation for α-methylated nitrosopiperidines is considerably lower than that for the unsubstituted NPIP. nih.gov
In this compound, there are two non-equivalent α-carbons available for hydroxylation: the methylated C-2 and the unsubstituted C-6. The steric bulk of the methyl group at C-2 makes the C-6 position the more probable site for enzymatic hydroxylation.
| Compound | Enzyme/System | Parameter | Value | Reference |
|---|---|---|---|---|
| N-Nitrosopiperidine (NPIP) | Rat Liver Microsomes | KM (low affinity) | 1600 µM | nih.gov |
| N-Nitrosopiperidine (NPIP) | Rat Liver Microsomes | KM (high affinity) | 312 µM | nih.gov |
| N-Nitrosopiperidine (NPIP) | Expressed CYP2A3 | KM | 61.6 µM | nih.gov |
| 2-Methyl-1-nitrosopiperidine | General Observation | Metabolic Activation Rate | Significantly decreased vs. NPIP | nih.gov |
| α-Substituted Nitrosamines | Computational Model | Probability of α-hydroxylation | Decreased due to steric hindrance | nih.govacs.org |
Subsequent Decomposition Pathways of α-Hydroxylated Intermediates
Following CYP-mediated α-hydroxylation, the resulting α-hydroxynitrosamine is a highly unstable intermediate that spontaneously decomposes. nih.gov For the parent compound N-nitrosopiperidine, hydroxylation at the α-carbon leads to the formation of α-hydroxy-N-nitrosopiperidine. This intermediate undergoes rapid, non-enzymatic ring-opening, yielding 5-hydroxypentanal. nih.gov
In the case of this compound, two distinct decomposition pathways are possible, depending on the site of the initial hydroxylation:
Hydroxylation at the C-6 Position: This is the sterically favored pathway. The resulting intermediate, 6-hydroxy-2-methyl-1-nitrosopiperidine, would be expected to undergo ring-opening to yield 6-oxoheptanal . This pathway generates a reactive diazonium ion that is a potent alkylating agent.
Hydroxylation at the C-2 Position: Although sterically hindered, if hydroxylation occurs at the methylated carbon, the intermediate 2-hydroxy-2-methyl-1-nitrosopiperidine is formed. Its decomposition would involve cleavage of the N-C2 bond, leading to the formation of a different reactive diazonium ion and 6-hydroxy-2-heptanone .
Regardless of the initial site of attack, the decomposition cascade results in the formation of a highly electrophilic diazonium ion. This reactive species can then form covalent adducts with nucleophilic sites on biomacromolecules.
Stereochemical Aspects of Biotransformation
The stereochemistry of this compound is a critical determinant of its metabolic fate. The presence and specific orientation of the methyl group at the C-2 position introduce significant stereochemical considerations that influence its interaction with metabolizing enzymes.
This steric effect also governs the regioselectivity of the hydroxylation. The two α-carbons, C-2 and C-6, are stereochemically distinct. The C-2 carbon is a tertiary carbon bonded to the methyl group, while the C-6 carbon is a secondary carbon. The enzymatic attack is expected to occur preferentially at the less sterically hindered C-6 position. This results in a stereoselective biotransformation, where one of the possible α-hydroxylated metabolites is formed in greater abundance. While direct comparative studies on the (2S)-enantiomer are not widely available, the principles of steric hindrance strongly suggest that metabolism will favor the C-6 position over the methylated C-2 position.
| Structural Feature | Position | Effect on α-Hydroxylation | Consequence | Reference |
|---|---|---|---|---|
| Methyl Group (α-Substitution) | C-2 | Steric Hindrance | Decreases overall rate of metabolic activation | acs.orgnih.gov |
| Unsubstituted Methylene (B1212753) | C-6 | Less Sterically Hindered | Favored site for CYP-mediated hydroxylation | acs.org |
| Chiral Center | C-2 | Specific (S)-Configuration | Influences enzyme binding and orientation (specific outcomes require further study) |
Future Directions in Research on 2s 2 Methyl 1 Nitrosopiperidine Chemistry
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure (2S)-2-methyl-1-nitrosopiperidine is fundamental to investigating its unique properties. While methods for the synthesis of racemic 2-methylpiperidine (B94953) and its subsequent nitrosation exist, the development of novel, efficient, and highly stereoselective pathways to the (2S)-enantiomer is a critical area for future research. Current advancements in asymmetric synthesis offer several promising avenues.
One such approach involves the biocatalytic synthesis of (2S)-2-methylpiperidine as a precursor. The use of transaminases for the asymmetric synthesis of 2-substituted piperidines has shown considerable promise, achieving high enantiomeric excesses. nih.govacs.org Future work could focus on identifying or engineering specific transaminases that can efficiently convert a suitable prochiral ketone to (2S)-2-methylpiperidine. Subsequent nitrosation would then yield the target compound.
Asymmetric hydrogenation of 2-methylpyridine or related precursors using chiral catalysts is another viable strategy. acs.org Research in this area could explore novel iridium or rhodium-based catalysts with chiral ligands to achieve high enantioselectivity in the reduction of the pyridine (B92270) ring. Furthermore, organocatalytic methods , which have been successfully applied to the asymmetric synthesis of other substituted piperidines, could be adapted for the synthesis of the (2S)-2-methylpiperidine scaffold. nih.gov
The development of these stereoselective routes would not only provide access to pure samples of this compound for further study but also contribute to the broader field of asymmetric synthesis of heterocyclic compounds. sintef.noresearchgate.net
Table 1: Potential Stereoselective Synthetic Approaches for (2S)-2-methylpiperidine
| Synthetic Approach | Key Features | Potential Advantages |
| Biocatalysis (Transaminases) | Enzyme-catalyzed asymmetric amination of a prochiral ketone. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Ir, Rh) to reduce 2-methylpyridine. | Potentially high turnover numbers and efficiency. |
| Organocatalysis | Employment of small chiral organic molecules to catalyze the asymmetric synthesis. | Metal-free, often milder reaction conditions. |
Advanced Computational Modeling of Complex Reaction Systems
Computational chemistry offers powerful tools to investigate the structure, reactivity, and spectroscopic properties of this compound at a molecular level. Future research in this area can provide insights that are difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) studies can be employed to explore the conformational landscape of this compound, including the rotational barrier around the N-N bond and the preferred orientation of the methyl group. acs.orgnih.gov Such studies can also predict its spectroscopic properties, such as NMR and vibrational spectra, which would be invaluable for its characterization. Furthermore, DFT calculations can elucidate the mechanisms of its formation and degradation, providing insights into the transition states and reaction energetics. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling represents another important future direction. nih.govacs.orgnih.gov By developing QSAR models for a series of chiral nitrosamines, it may be possible to predict the biological activity or toxicity of this compound based on its molecular descriptors. This would require the synthesis and biological evaluation of a training set of related chiral compounds.
Molecular dynamics (MD) simulations can be used to study the interactions of this compound with biomolecules, such as DNA and enzymes. nih.govsemanticscholar.org These simulations can provide a dynamic picture of how the stereochemistry of the methyl group influences binding affinity and orientation within a biological target, which is crucial for understanding its potential biological effects.
Table 2: Promising Computational Approaches for Studying this compound
| Computational Method | Research Focus | Expected Outcomes |
| Density Functional Theory (DFT) | Conformational analysis, spectroscopic properties, reaction mechanisms. | Prediction of stable conformers, IR/NMR spectra, and energetic profiles of reactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity. | Development of predictive models to assess potential hazards. |
| Molecular Dynamics (MD) Simulations | Interaction with biomolecules (e.g., DNA, enzymes). | Understanding of binding modes, affinity, and the influence of stereochemistry. |
Mechanistic Investigations of Environmental Transformation Under Diverse Conditions
Understanding the environmental fate of this compound is crucial for assessing its potential impact. Future research should focus on the mechanistic details of its transformation under various environmental conditions, paying close attention to how its stereochemistry influences these processes.
Photodegradation is a key environmental transformation pathway for many nitrosamines. nih.govacs.org Studies on N-nitrosopiperidine have shown that it can be degraded by UV light. researchgate.net Future investigations should explore the photodegradation of this compound under simulated sunlight, identifying the photoproducts and determining the quantum yield of the process. It will be important to investigate whether the chiral center influences the photochemical reactivity and the nature of the degradation products.
Biodegradation by microorganisms is another significant removal mechanism for nitrosamines in the environment. nih.govresearchgate.net Research is needed to determine if this compound can be biodegraded by common soil and water microorganisms. Such studies should aim to identify the responsible microbial species and the enzymatic pathways involved. A key question is whether the biodegradation is stereoselective, meaning one enantiomer is degraded faster than the other.
Hydrolysis and other abiotic degradation pathways should also be investigated under a range of environmentally relevant pH and temperature conditions. While many nitrosamines are relatively stable to hydrolysis, the presence of the methyl group and its specific stereochemistry could influence the stability of the molecule. acs.org
Investigating these transformation pathways under diverse conditions, such as in different types of soil and water matrices, will provide a comprehensive understanding of the environmental persistence and fate of this chiral nitrosamine (B1359907). nih.gov
Exploration of New Analytical Approaches for Trace-Level Detection
The ability to detect and quantify this compound at trace levels in complex matrices is essential for both environmental monitoring and for studying its formation and fate. Future research should focus on developing new and improved analytical methods with high sensitivity and selectivity, particularly methods that can distinguish between the (S) and (R) enantiomers.
Chiral chromatography , coupled with sensitive detection techniques such as mass spectrometry (MS), is a promising avenue. The development of chiral stationary phases for gas chromatography (GC-MS) or liquid chromatography (LC-MS) that can effectively separate the enantiomers of 2-methyl-1-nitrosopiperidine is a key research goal. This would allow for the determination of the enantiomeric ratio of this compound in various samples.
Advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), can provide the necessary sensitivity and specificity for trace-level detection. Future work could focus on optimizing MS/MS transitions and developing HRMS methods for the unambiguous identification and quantification of this compound in complex samples like water, soil, and biological fluids.
The development of novel sample preparation techniques is also crucial for improving the detection limits and accuracy of analytical methods. Techniques such as solid-phase extraction (SPE) with chiral sorbents or molecularly imprinted polymers (MIPs) could be explored for the selective enrichment of this compound from complex matrices prior to instrumental analysis.
Deeper Understanding of Chemical Reactivity with Model Biological Systems at the Molecular Level
To fully comprehend the potential biological implications of this compound, a deeper understanding of its chemical reactivity with model biological systems at the molecular level is necessary. The stereochemistry of the methyl group is likely to play a significant role in these interactions.
A primary area of focus should be the investigation of its reactivity with DNA . Many nitrosamines are known to be genotoxic after metabolic activation, leading to the formation of DNA adducts. acs.org Future research should explore the metabolic activation of this compound by cytochrome P450 enzymes and the subsequent reaction of the resulting electrophilic species with DNA nucleobases. It is crucial to determine if the stereochemistry at the C2 position influences the rate of metabolic activation or the types and distribution of DNA adducts formed.
The interaction with proteins , particularly enzymes involved in its metabolism or detoxification, is another important research direction. Studies could investigate the binding of this compound to the active sites of relevant enzymes and explore whether there is a stereoselective preference in binding and metabolism.
Investigating the reactivity with other biologically relevant molecules , such as glutathione and other cellular nucleophiles, will provide insights into potential detoxification pathways. The rate and mechanism of these reactions could be influenced by the steric hindrance imposed by the methyl group and its specific orientation in the (2S)-configuration.
By elucidating the molecular mechanisms of these interactions, researchers can better predict the potential biological activity of this compound and understand how its stereochemistry modulates its reactivity in a biological context.
Q & A
Q. What are the optimal synthetic routes for (2S)-2-methyl-1-nitrosopiperidine, and how can reaction parameters be systematically optimized?
Methodological Answer:
- Key Steps :
- Stereoselective Synthesis : Start with (2S)-2-methylpiperidine as a precursor. Nitrosation can be achieved using sodium nitrite in acidic media (e.g., HCl) under controlled temperatures (0–5°C) to minimize side reactions .
- Parameter Optimization : Vary solvent polarity (e.g., dichloromethane vs. aqueous systems), stoichiometry of nitrosating agents, and reaction duration. Monitor progress via thin-layer chromatography (TLC) or inline spectroscopy.
- Yield Improvement : Use inert atmospheres (N₂/Ar) to prevent oxidation. Purify via column chromatography with silica gel or recrystallization in non-polar solvents.
- Validation : Confirm stereochemistry using polarimetry and ¹H/¹³C NMR, comparing data to PubChem entries for related piperidine derivatives .
Q. How can researchers validate the identity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomeric impurities.
- Spectroscopy :
- NMR : Assign peaks using 2D NMR (COSY, HSQC) to confirm regiochemistry and stereochemistry .
- IR Spectroscopy : Identify characteristic N–O and C–N stretches (e.g., 1450–1600 cm⁻¹ for nitroso groups).
3. Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₁₂N₂O). - Purity Criteria : ≥95% purity by HPLC, with residual solvents quantified via GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Handling Guidelines :
- Eye/Skin Exposure : Flush with water for 15 minutes; seek medical evaluation for persistent irritation .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
3. Waste Disposal : Neutralize nitroso compounds with reducing agents (e.g., FeSO₄) before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
Methodological Answer:
- Contradiction Analysis Framework :
- Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst). Document deviations in yields or byproducts.
- Advanced Characterization : Use variable-temperature NMR or X-ray crystallography to probe conformational stability. Compare with computational models (e.g., DFT calculations for energy minima) .
- Meta-Analysis : Systematically review literature for overlooked variables (e.g., trace metal impurities, moisture levels) .
Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~300 nm for nitroso groups).
2. Thermal Stability : - Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
3. Light Sensitivity : Expose samples to UV/visible light and track photodegradation products via LC-MS .
Q. How can researchers validate the compound’s application in pharmaceutical models while addressing reproducibility challenges?
Methodological Answer:
- Biological Studies :
- Dose-Response Experiments : Test cytotoxicity in cell lines (e.g., HepG2) using MTT assays. Include positive controls (e.g., known nitrosamine carcinogens) for comparative toxicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
- Data Transparency : Share raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
